molecular formula C7H15ClO B8735665 1-(Chloromethoxy)hexane CAS No. 39979-92-5

1-(Chloromethoxy)hexane

Cat. No. B8735665
M. Wt: 150.64 g/mol
InChI Key: AGDIDCDJVCRQCJ-UHFFFAOYSA-N
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Patent
US04077916

Procedure details

102 g of n-hexanol (1 mol) are combined with an aqueous solution of 36 g of formaldehyde gas (1.2 mol). The mixture is slowly agitated, cooled to 1°-5° C and saturated with hydrogen chloride gas. The cold mixture is slowly raised to room temperature. After about 15 hours the mixture is separated and the aqueous portion is discarded. The organic portion is diluted with 50 ml of an inert solvent such as ether, hexane or toluene. The solution is washed twice with 100 ml of ice water. The solvent is removed by distillation under vacuum. The desired chloromethyl-n-hexyl ether is obtained by fractional distillation at a convenient vacuum (between 5-10 mm). The yield is about 55-65% of the theoretical.
Quantity
102 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1](O)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[CH2:8]=[O:9].[ClH:10]>>[Cl:10][CH2:8][O:9][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6]

Inputs

Step One
Name
Quantity
102 g
Type
reactant
Smiles
C(CCCCC)O
Step Two
Name
Quantity
36 g
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is slowly agitated
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After about 15 hours the mixture is separated
Duration
15 h
ADDITION
Type
ADDITION
Details
The organic portion is diluted with 50 ml of an inert solvent such as ether, hexane or toluene
WASH
Type
WASH
Details
The solution is washed twice with 100 ml of ice water
CUSTOM
Type
CUSTOM
Details
The solvent is removed by distillation under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClCOCCCCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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